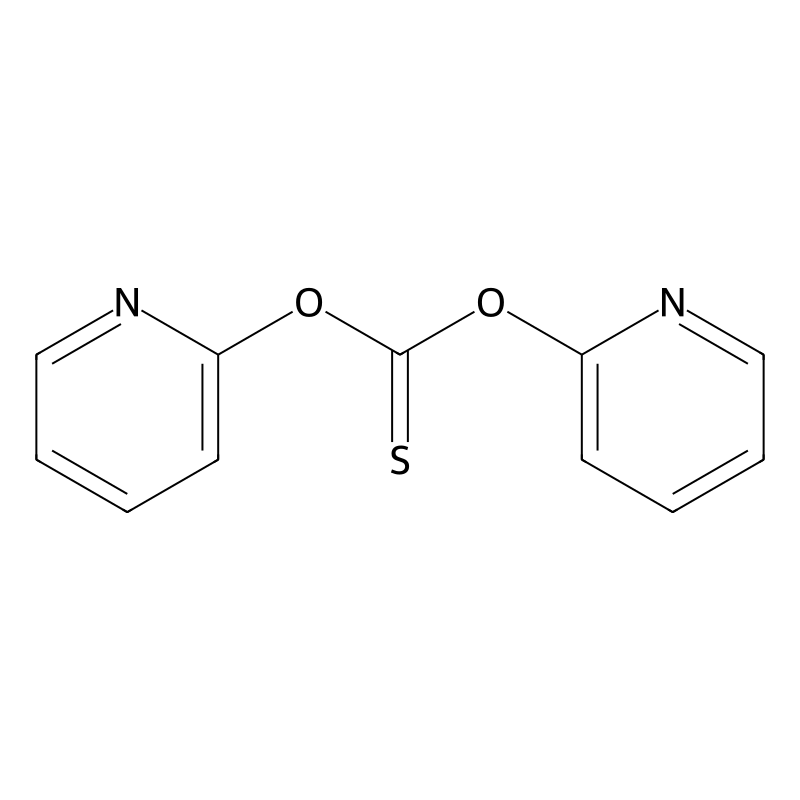

Di-2-Pyridyl Thionocarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

- Metal Analysis: DPTC is a well-established chelating agent and has been widely used for the extraction and determination of various metal ions, particularly transition metals, from environmental and biological samples. Its ability to form stable complexes with metals makes it a valuable tool in analytical techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma atomic emission spectroscopy (ICP-AES).

Organic Synthesis:

- Synthetic Reagent: DPTC can act as a versatile reagent in various organic reactions, such as:

- S-arylation: It can introduce an aryl group (derived from an aromatic ring) onto sulfur-containing molecules.

- C-S bond formation: It can facilitate the formation of carbon-sulfur bonds in organic molecules.

- Heterocycle synthesis: It can be involved in the synthesis of specific heterocyclic compounds containing nitrogen and sulfur atoms.

Biological Activity Exploration:

- Potential biological properties: DPTC has been investigated for potential biological activities, including:

- Antitumor properties: Studies have shown that DPTC exhibits cytotoxicity (toxic to cells) against certain cancer cell lines. However, further research is needed to understand its potential as an antitumor agent.

- Antimalarial properties: Some studies suggest that DPTC may possess antimalarial activity []. However, more research is required to determine its efficacy and safety in this context.

Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C₁₁H₈N₂O₂S. It is characterized by the presence of two pyridine rings attached to a thionocarbonate functional group. This compound is notable for its unique structure, which enables it to participate in various

Di-2-Pyridyl Thionocarbonate can be synthesized through several methods:

- From Thiophosgene: It can be synthesized by reacting thiophosgene with 2-pyridine amine derivatives.

- Via Thionocarbamate Formation: Another method involves the reaction of 2-pyridine amines with carbon disulfide, followed by treatment with an alkyl halide to yield the thionocarbonate structure .

Interaction studies involving Di-2-Pyridyl Thionocarbonate focus on its reactivity with various nucleophiles, particularly amines. These studies reveal that different amines can yield distinct isothiocyanates, which may exhibit varying biological properties. Understanding these interactions helps in designing compounds with specific functionalities for pharmaceutical applications .

Di-2-Pyridyl Thionocarbonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Thiophosgene | Carbonyl sulfide | Highly toxic; used primarily in chemical synthesis |

| Dithiocarbamate | Dithiocarbamate group | Known for herbicidal properties |

| N,N-Dimethylthiocarbamate | Dimethyl derivative | Used as an insecticide and acaricide |

| 1,3-Thiazolidine-2-thione | Heterocyclic thione | Exhibits antimicrobial activity |

Di-2-Pyridyl Thionocarbonate stands out due to its dual pyridine rings, which enhance its stability and reactivity compared to simpler analogs like thiophosgene. Its ability to selectively form isothiocyanates makes it particularly valuable in synthetic applications where specificity is crucial .

Laboratory-Scale Synthesis Protocols

The synthesis of Di-2-Pyridyl Thionocarbonate has been established through several well-documented laboratory-scale protocols, with the most prevalent method involving the reaction of thiophosgene with 2-hydroxypyridine in the presence of a base such as triethylamine in dichloromethane . This classical approach represents the standard methodology employed in most research laboratories for the preparation of this important thiocarbonyl transfer reagent.

The reaction mechanism proceeds through the nucleophilic attack of the 2-hydroxypyridine on thiophosgene, followed by elimination of hydrogen chloride to form the thionocarbonate linkage . The reaction typically requires careful control of temperature, with initial cooling to maintain the stability of thiophosgene, followed by gradual warming to room temperature to ensure complete conversion [2]. The typical reaction conditions involve maintaining the reaction mixture at low temperatures initially, then allowing it to warm to ambient conditions over several hours.

Alternative synthetic routes have been developed to address the limitations associated with thiophosgene use, particularly its high toxicity and incompatibility with certain functional groups [3]. One such approach utilizes thiocarbonyldiimidazole as a thiocarbonyl transfer reagent, which provides a safer alternative to thiophosgene while maintaining comparable reactivity [4] [5]. This method involves the displacement of imidazole groups from thiocarbonyldiimidazole by 2-hydroxypyridine, resulting in the formation of Di-2-Pyridyl Thionocarbonate with good yields [6].

A third synthetic protocol employs the reaction of carbon disulfide with pyridinium salts under basic conditions, followed by oxidative coupling to form the desired thionocarbonate [7]. This methodology offers advantages in terms of reagent availability and reduced toxicity concerns, although it typically requires longer reaction times and more stringent purification procedures to achieve acceptable product purity [8].

The following table summarizes the key laboratory-scale synthesis protocols:

| Method | Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiophosgene Route | 2-Hydroxypyridine, thiophosgene, triethylamine | Dichloromethane, 0°C to room temperature | 70-85% | High yield, established protocol | Toxicity of thiophosgene |

| Thiocarbonyldiimidazole Route | 2-Hydroxypyridine, thiocarbonyldiimidazole | Tetrahydrofuran, reflux | 65-80% | Safer reagents | Higher cost of reagents |

| Carbon Disulfide Route | Carbon disulfide, pyridinium salts, base | Various solvents, room temperature | 50-70% | Accessible reagents | Lower yields, complex purification |

Industrial Production Considerations

Industrial production of Di-2-Pyridyl Thionocarbonate presents unique challenges that require significant modifications to laboratory-scale procedures . The primary considerations for large-scale synthesis include reagent cost, process safety, waste management, and equipment compatibility with corrosive thiocarbonyl compounds [9].

The thiophosgene-based synthesis, while effective at laboratory scale, poses considerable safety and environmental concerns for industrial implementation due to the highly toxic nature of thiophosgene and the generation of hydrogen chloride as a byproduct . Industrial facilities must implement specialized containment systems, gas scrubbing equipment, and emergency response protocols to handle these hazardous materials safely [10] [11].

Continuous flow reactors have emerged as a promising technology for industrial-scale thionocarbonate production, offering improved heat and mass transfer, enhanced safety through reduced inventory of hazardous intermediates, and better process control [12] [13]. These systems enable precise temperature control and rapid mixing, which are critical for maintaining product quality and yield in large-scale operations [14].

The selection of solvents for industrial production must consider not only reaction efficiency but also environmental impact, recyclability, and compatibility with downstream processing equipment [9]. Dichloromethane, while effective in laboratory synthesis, presents environmental concerns that have led to investigation of alternative solvents such as toluene, acetonitrile, and ethyl acetate for industrial applications [15].

Process optimization for industrial production typically focuses on maximizing space-time yield while minimizing raw material consumption and waste generation [16]. This often involves optimization of reaction stoichiometry, catalyst loading, and reaction conditions to achieve the most economical process design [17].

Green Chemistry Approaches in Thionocarbonate Preparation

The development of environmentally sustainable synthetic methods for Di-2-Pyridyl Thionocarbonate preparation has become increasingly important as the chemical industry seeks to reduce its environmental footprint [14] [17]. Green chemistry principles emphasize the prevention of waste, use of renewable feedstocks, and design of safer chemical processes [17].

One significant advancement in green thionocarbonate synthesis involves the replacement of thiophosgene with less hazardous thiocarbonyl transfer reagents [3] [8]. The use of thiocarbonyldiimidazole represents a major improvement in process safety, as this reagent exhibits significantly lower toxicity while maintaining comparable reactivity to thiophosgene [4] [5]. This substitution aligns with the green chemistry principle of designing safer chemicals and processes [17].

Solvent selection plays a crucial role in green chemistry approaches to thionocarbonate synthesis [3]. Water-based or aqueous biphasic systems have been investigated as alternatives to organic solvents, offering advantages in terms of environmental impact and process safety [3] [8]. The development of water-tolerant reaction conditions requires careful optimization of pH, temperature, and phase transfer catalysts to maintain acceptable reaction rates and yields [3].

Biocatalytic approaches to thionocarbonate formation represent an emerging area of research, although practical applications remain limited due to the inherent chemical reactivity of thiocarbonyl compounds [14]. Enzymatic systems offer the potential for highly selective transformations under mild conditions, but the development of stable enzymes capable of handling sulfur-containing substrates remains a significant challenge [14].

The implementation of continuous flow chemistry principles in thionocarbonate synthesis offers multiple environmental benefits, including reduced solvent consumption, improved atom economy, and enhanced process efficiency [12] [13]. Flow reactors enable precise control of reaction parameters and facilitate rapid optimization of reaction conditions, leading to reduced waste generation and improved energy efficiency [14].

Purification Techniques and Yield Optimization Strategies

The purification of Di-2-Pyridyl Thionocarbonate requires specialized techniques due to its chemical sensitivity and tendency to decompose under certain conditions [18]. The compound exhibits a melting point of 94-98°C and should be stored at -20°C to maintain stability [18] [19] [20].

Crystallization represents the primary purification method for Di-2-Pyridyl Thionocarbonate, with the compound typically obtained as yellow to brown crystalline powder [18] [19]. The crystallization process must be carefully controlled to prevent decomposition and ensure high purity [21]. Suitable crystallization solvents include cyclohexane, hexane-diethyl ether mixtures, and ethyl acetate-hexane systems, with the choice depending on the specific impurity profile of the crude product [22] [23] [24].

Column chromatography serves as an important purification technique, particularly for removing close-boiling impurities and byproducts from synthetic reactions [25] [26]. Silica gel chromatography using ethyl acetate-hexane gradient systems typically provides effective separation, although care must be taken to minimize exposure to moisture and light during the purification process [25]. The use of automated chromatography systems enables more consistent and reproducible purification results while reducing operator exposure to the compound [25].

Recrystallization techniques have been optimized to maximize yield while maintaining product purity [21]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [21]. The addition of seed crystals and careful temperature control during the cooling process helps ensure formation of well-formed crystals that are easier to filter and wash [21].

Yield optimization strategies encompass several approaches, including reaction condition optimization, improved work-up procedures, and minimization of decomposition pathways [15] [27]. Temperature control throughout the synthesis and purification process is critical, as elevated temperatures can lead to thermal decomposition and reduced yields [28]. The use of inert atmosphere conditions helps prevent oxidative degradation and maintains product integrity [15].

The following table summarizes key purification parameters and their optimization:

| Purification Method | Conditions | Expected Recovery | Purity Achieved | Critical Parameters |

|---|---|---|---|---|

| Crystallization | Cyclohexane, 0°C | 80-90% | >95% | Temperature control, seed crystals |

| Column Chromatography | Silica gel, EtOAc/hexane | 75-85% | >98% | Gradient profile, flow rate |

| Recrystallization | Hot ethanol, slow cooling | 85-95% | >96% | Cooling rate, solvent purity |

Process analytical technology has been increasingly applied to monitor thionocarbonate purification processes in real-time, enabling dynamic optimization of purification parameters [26]. Techniques such as in-line infrared spectroscopy and high-performance liquid chromatography provide continuous monitoring of product purity and enable immediate adjustment of process conditions to maximize yield and quality [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant